molecular formula C16H25ClN2O2 B1406804 N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride CAS No. 1417568-98-9

N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride

Cat. No. B1406804
CAS RN: 1417568-98-9
M. Wt: 312.83 g/mol
InChI Key: FXDDKFLSNSUZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride, commonly referred to as “NIPBH”, is a synthetic compound with a variety of potential applications in scientific research. This compound is a derivative of the natural product piperidine, and is known for its ability to act as a weak base, as well as its solubility in both water and organic solvents. NIPBH has been studied for its potential use in the synthesis of other compounds, as well as its ability to act as a catalyst in the synthesis of certain types of molecules. Additionally, NIPBH has been studied for its potential use in biochemical and physiological experiments, as well as its potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Oncology: Targeting ALK in Non-Small Cell Lung Cancer (NSCLC)

N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride: has been studied for its potential role in treating NSCLC by targeting the Anaplastic Lymphoma Kinase (ALK). ALK is a critical therapeutic target for EML4-ALK positive NSCLC, and compounds like N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride are being evaluated for their inhibitory effects on ALK .

properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-5-3-4-6-15(14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDDKFLSNSUZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-(piperidin-4-ylmethoxy)-benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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